molecular formula C11H11N5 B8575106 5-amino-3-benzylamino-1H-pyrazole-4-carbonitrile

5-amino-3-benzylamino-1H-pyrazole-4-carbonitrile

Cat. No.: B8575106
M. Wt: 213.24 g/mol
InChI Key: MPGNHHYKMGFHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-benzylamino-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C11H11N5 and its molecular weight is 213.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

5-amino-3-(benzylamino)-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C11H11N5/c12-6-9-10(13)15-16-11(9)14-7-8-4-2-1-3-5-8/h1-5H,7H2,(H4,13,14,15,16)

InChI Key

MPGNHHYKMGFHSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NNC(=C2C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

24 ml (0.48 mol) of hydrazine hydrate are added dropwise to a solution of 92 g (0.4 mol) of 3-benzylamino-3-methylsulfanyl-2-cyano-acrylonitrile in 400 ml of methanol, the temperature rising to 40° C. The reaction mixture is slowly heated to boiling (e evolution of MeSH!), boiled for 2 hours, cooled to RT and concentrated by evaporation to a residual volume of ≈200 ml. Dilution with diethyl ether, filtration and washing with diethyl ether yield 5-amino-3-benzylamino-1H-pyrazole-4-carbonitrile [Spectrochimica Acta, 47A, 1635 (1991)]; m.p. 150-152° C.; TLC: Rf=0.41 (ethyl acetate).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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